![molecular formula C10H11N3O2 B14415876 4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol CAS No. 80200-16-4](/img/structure/B14415876.png)
4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. These compounds are known for their versatile biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol typically involves the reaction of phenol with an appropriate triazole derivativeThis reaction involves the use of a terminal alkyne and an azide to form the triazole ring . The reaction conditions usually include a copper catalyst, a base, and a solvent such as water or an organic solvent. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure efficient and consistent production .
Chemical Reactions Analysis
4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halides or other electrophiles in the presence of a base.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as copper or palladium. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the function of essential enzymes in the microbial cells, leading to cell death . In cancer research, it may induce apoptosis in cancer cells by interacting with specific signaling pathways .
Comparison with Similar Compounds
4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol can be compared with other triazole derivatives, such as:
1,2,4-Triazole: Another triazole derivative with similar biological activities but different structural properties.
1,2,3-Triazole: Similar to this compound, but with variations in the substituents on the triazole ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other triazole derivatives .
Properties
CAS No. |
80200-16-4 |
|---|---|
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-[2-(triazol-2-yl)ethoxy]phenol |
InChI |
InChI=1S/C10H11N3O2/c14-9-1-3-10(4-2-9)15-8-7-13-11-5-6-12-13/h1-6,14H,7-8H2 |
InChI Key |
ZAAXNQNJCTVYKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OCCN2N=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14415796.png)
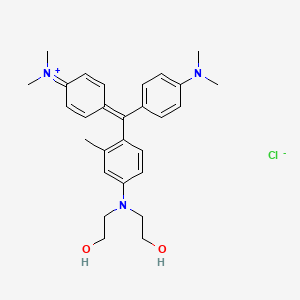
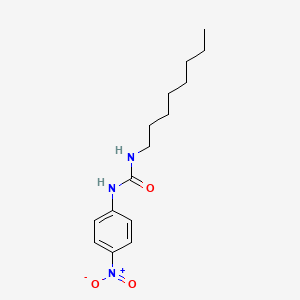
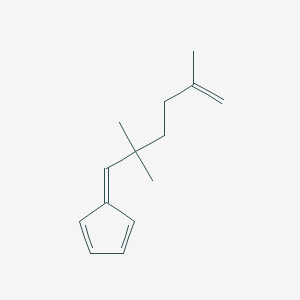
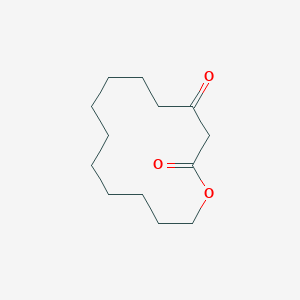
![(3E)-3-[(4-Chlorophenyl)imino]butan-2-one](/img/structure/B14415831.png)
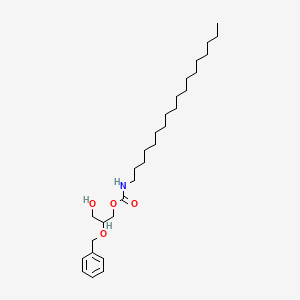
![2-[2-(1-Chloro-2-oxo-2-phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B14415841.png)
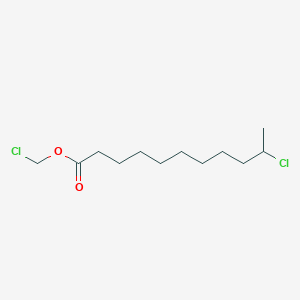
![Diethyl [1-(methylsulfanyl)propyl]phosphonate](/img/structure/B14415843.png)

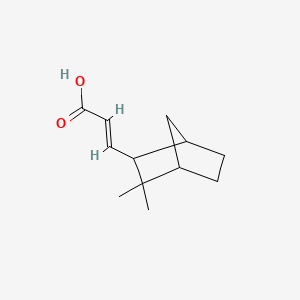
![3-[2-(2-Ethenyl-4,5-dimethoxyphenyl)ethyl]cyclohex-2-en-1-one](/img/structure/B14415863.png)
![1,1'-[Oxybis(methylene)]di(azepan-2-one)](/img/structure/B14415874.png)
